molecular formula C15H25N5S B14549875 Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-piperidinylmethyl)- CAS No. 61726-06-5

Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-piperidinylmethyl)-

Cat. No.: B14549875
CAS No.: 61726-06-5
M. Wt: 307.5 g/mol
InChI Key: ZVARALMFZPEFPG-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-piperidinylmethyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazine ring, a carbothioamide group, and a piperidinylmethyl substituent, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common approach is the condensation of pyrazine derivatives with carbothioamide precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-piperidinylmethyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes and developing new diagnostic methods.

Medicine

In medicine, Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-piperidinylmethyl)- is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-piperidinylmethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and form stable complexes with biomolecules makes it a versatile and valuable compound in various scientific and industrial applications.

Properties

CAS No.

61726-06-5

Molecular Formula

C15H25N5S

Molecular Weight

307.5 g/mol

IUPAC Name

6-(diethylamino)-N-(piperidin-1-ylmethyl)pyrazine-2-carbothioamide

InChI

InChI=1S/C15H25N5S/c1-3-20(4-2)14-11-16-10-13(18-14)15(21)17-12-19-8-6-5-7-9-19/h10-11H,3-9,12H2,1-2H3,(H,17,21)

InChI Key

ZVARALMFZPEFPG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CN=C1)C(=S)NCN2CCCCC2

Origin of Product

United States

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